molecular formula C15H16ClNO6 B4003408 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid

Cat. No.: B4003408
M. Wt: 341.74 g/mol
InChI Key: YFUCYRSRVCNODU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is a chemical compound that combines a chlorophenoxy group, a furan ring, and an ethanamine backbone with oxalic acid

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in polymer science or materials engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated reagent under basic conditions.

    Coupling with furan-2-ylmethylamine: The chlorophenoxy intermediate is then reacted with furan-2-ylmethylamine in the presence of a suitable catalyst to form the desired ethanamine derivative.

    Formation of the oxalic acid salt: The final step involves reacting the ethanamine derivative with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the chlorophenoxy group or the furan ring, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound might interact with specific enzymes or receptors, modulating their activity.

    Interference with cellular pathways: It could affect various cellular pathways, leading to changes in cell function or behavior.

    Induction of oxidative stress: The compound might induce oxidative stress, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)ethanamine: This compound lacks the furan ring and oxalic acid component, making it less complex.

    N-(furan-2-ylmethyl)ethanamine: This compound lacks the chlorophenoxy group, which might affect its reactivity and applications.

    2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine: This compound lacks the oxalic acid component, which might influence its solubility and stability.

Uniqueness

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2.C2H2O4/c14-11-3-5-12(6-4-11)17-9-7-15-10-13-2-1-8-16-13;3-1(4)2(5)6/h1-6,8,15H,7,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCYRSRVCNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid
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